N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S2/c1-29-17-5-3-2-4-16(17)26-8-10-27(11-9-26)21-24-25-22(33-21)32-13-20(28)23-15-6-7-18-19(12-15)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXURBYHSRUABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a thiadiazol group through a sulfanyl connection. The presence of a piperazine ring further enhances its pharmacological profile. The molecular formula is C22H25N5O3S, and it possesses a molecular weight of approximately 425.54 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The piperazine moiety is known for its ability to bind to serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the modulation of mood and psychotropic effects .
- Enzyme Inhibition : The thiadiazol group may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels .
Antipsychotic Activity
Research indicates that compounds similar to this compound exhibit antipsychotic properties. In animal models, these compounds have shown efficacy in reducing symptoms associated with psychosis by modulating serotonin and dopamine pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported that similar structures can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BT-474 | 0.99 | Induces apoptosis via cell cycle arrest |
| HeLa | 1.50 | Inhibits tubulin polymerization |
| MCF-7 | 1.20 | Modulates apoptosis pathways |
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antipsychotic Evaluation : A study assessed the antipsychotic potential of arylpiperazines similar to the target compound using three animal models. Results indicated significant interaction with 5-HT2A and D2 receptors, suggesting potential therapeutic applications in treating schizophrenia .
- Cytotoxicity Screening : A recent investigation screened various derivatives for their cytotoxicity against cancer cell lines using the MTT assay. Compounds structurally related to this compound showed promising results with IC50 values below 1 µM for several cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological profiles:
Key Structural Differences and Implications
Thiadiazole Core Modifications :
- The target compound’s 1,3,4-thiadiazole core is substituted with a sulfanyl-acetamide linkage, similar to and . However, the 4-(2-methoxyphenyl)piperazine substituent distinguishes it from analogues with simpler alkyl or aryl groups (e.g., ethyl in or benzylsulfanyl in ). Piperazine derivatives often exhibit enhanced solubility and receptor affinity compared to piperidine or alkyl chains .
Acetamide Functionalization: The N-(2H-1,3-benzodioxol-5-yl) group in the target compound may confer greater metabolic stability and CNS penetration compared to the 3-chloro-4-methylphenyl group in or the pyrimidoindole moiety in .
Pharmacological Activity Trends: Anti-exudative Activity: Compounds with sulfanyl linkages and bulky aryl groups (e.g., 3-chloro-4-methylphenyl in ) showed 60–75% inhibition in anti-exudative assays at 10 mg/kg, comparable to diclofenac . The target compound’s benzodioxol group may modulate similar efficacy but with improved pharmacokinetics. Anticancer Potential: Thiadiazoles with arylidine amino and benzoyl groups (e.g., ) demonstrated cytotoxicity via MTT assay, suggesting that the target compound’s piperazine and benzodioxol substituents could synergize for anticancer activity if tested.
Synthetic Routes :
- The target compound’s synthesis likely follows methods analogous to , where thiadiazole intermediates are functionalized via nucleophilic substitution or Schotten-Baumann acylation. For example, the piperazine moiety could be introduced via refluxing a chlorothiadiazole precursor with 2-methoxyphenylpiperazine .
Physicochemical and Crystallographic Insights
- Planarity and Hypervalent Interactions : The thiadiazole-acetamide unit in analogues (e.g., ) is nearly planar (r.m.s. deviation: 0.082 Å), with a hypervalent S···O interaction (2.625–2.628 Å) stabilizing the conformation. This feature may enhance binding to flat enzymatic pockets, as seen in carbonic anhydrase inhibitors like acetazolamide .
- Water Solubility : Derivatives with polar groups (e.g., piperazine in the target compound) exhibit improved solubility compared to purely aromatic analogues, aligning with USP41 specifications for related compounds (water content ≤0.5%) .
Limitations and Contradictions
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key intermediates include the benzodioxole and thiadiazole moieties. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 80–100°C, and catalysts like triethylamine) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. How can spectroscopic methods confirm the compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy verifies functional groups like acetamide C=O stretches (~1650 cm⁻¹) and sulfanyl S–H bonds (~2550 cm⁻¹) .
Q. What initial biological screenings are recommended for this compound?
Prioritize antimicrobial assays (e.g., MIC against Staphylococcus aureus or Candida albicans) and cytotoxicity tests (MTT assay on cancer cell lines like HeLa or MCF-7). Receptor-binding studies (e.g., serotonin or dopamine receptors) are also suggested due to the piperazine moiety’s neuropharmacological relevance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
Synthesize analogs with modifications to the thiadiazole ring (e.g., replacing sulfur with oxygen) or the methoxyphenyl group (e.g., halogen substitution). Test these derivatives in enzyme inhibition assays (e.g., COX-2 or lipoxygenase) and compare IC₅₀ values. Computational docking (AutoDock Vina) can predict binding affinities to targets like 5-HT receptors .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). Validate results using orthogonal methods: e.g., confirm antifungal activity via both broth microdilution and agar diffusion assays. Cross-reference with structural analogs (e.g., benzodioxole-containing compounds) to identify trends .
Q. What are best practices for optimizing enzyme inhibition assays with this compound?
Use recombinant enzymes (e.g., human acetylcholinesterase) in kinetic assays with fluorogenic substrates. Include positive controls (e.g., galantamine for AChE) and assess non-competitive vs. competitive inhibition via Lineweaver-Burk plots. Ensure solubility with co-solvents (≤1% DMSO) to avoid false negatives .
Q. What strategies improve yield in large-scale synthesis?
Optimize stoichiometry (1:1.2 molar ratio for piperazine coupling) and employ microwave-assisted synthesis to reduce reaction time. Use green solvents (e.g., ethanol/water mixtures) for sustainability. Monitor intermediates via TLC to minimize side products .
Q. How can the thiadiazole ring’s reactivity be exploited for functionalization?
Perform electrophilic substitutions (e.g., nitration at the 5-position) or cross-coupling reactions (Suzuki-Miyaura with aryl boronic acids). Thiadiazole’s electron-deficient nature facilitates nucleophilic attacks at the sulfur atom, enabling sulfoxide/sulfone derivatization .
Q. How to address solubility limitations in pharmacological assays?
Formulate the compound as a cyclodextrin inclusion complex or salt (e.g., hydrochloride). Use surfactants (Tween-80) in in vivo studies. Assess logP values (via HPLC) to guide prodrug design for enhanced bioavailability .
Q. What computational approaches aid in target identification?
Perform pharmacophore modeling (Schrödinger Phase) to map essential features for activity. Molecular dynamics simulations (GROMACS) can predict stability in target binding pockets (e.g., kinase domains). Validate predictions with CRISPR-Cas9 knockout models of suspected targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
